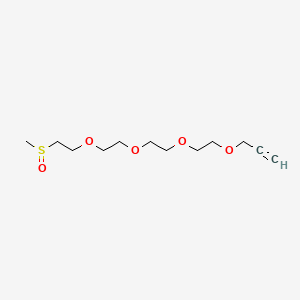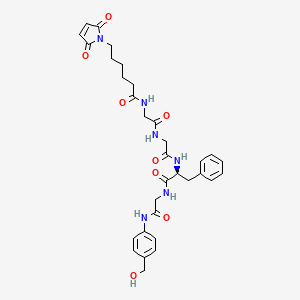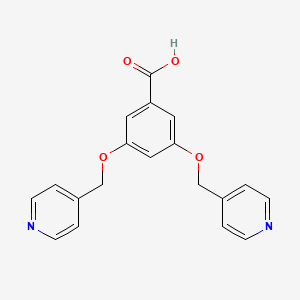![molecular formula C33H30O7 B11928795 4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid](/img/structure/B11928795.png)
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid is a tricarboxylic aromatic compound known for its unique structure and properties. This compound is often used in the synthesis of low molecular weight semiconductors, dendritic polymers, metal-organic frameworks (MOFs), and porous coordination polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid typically involves a multi-step process. One common method includes the following steps :
Starting Material: 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The starting material is oxidized using nitric acid (HNO3) in a water bath at 170°C for 24 hours.
Neutralization: The reaction mixture is neutralized with sodium hydroxide (NaOH) to a weakly alkaline pH.
Acidification: The solution is then acidified with hydrochloric acid (HCl) to precipitate the product.
Filtration and Drying: The solid product is filtered and dried under vacuum to obtain the final compound with a yield of approximately 76%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can modify the carboxyl groups to alcohols or other functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO3) is commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more highly oxidized aromatic compounds, while reduction can yield alcohols or other reduced forms .
Scientific Research Applications
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to diverse effects. For example, in MOFs, the compound acts as a tritopic bridging ligand, facilitating gas storage, separation, and catalysis .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Another tricarboxylic aromatic compound with similar applications in MOFs and coordination polymers.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Used in the synthesis of coordination polymers with applications in photocatalysis and sensing.
Uniqueness
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid is unique due to its hexoxyphenyl group, which imparts distinct properties such as enhanced solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C33H30O7 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid |
InChI |
InChI=1S/C33H30O7/c1-2-3-4-5-18-40-30-28(22-8-14-25(15-9-22)32(36)37)19-27(21-6-12-24(13-7-21)31(34)35)20-29(30)23-10-16-26(17-11-23)33(38)39/h6-17,19-20H,2-5,18H2,1H3,(H,34,35)(H,36,37)(H,38,39) |
InChI Key |
MHJMFSDAZPIAHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)

![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)


![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)


![[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
